molecular formula C19H21NO5 B1255964 N-trans-feruloyl-4'-O-methyldopamine CAS No. 78510-20-0

N-trans-feruloyl-4'-O-methyldopamine

Cat. No. B1255964
CAS RN: 78510-20-0
M. Wt: 343.4 g/mol
InChI Key: ACSWAJLDOHJFNA-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-trans-feruloyl-4'-O-methyldopamine is a member of the class of cinnamamides that is an enamide obtained by the formal condensation of ferulic acid with 4'-O-methyldopamine. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of cinnamamides, a member of guaiacols and a secondary carboxamide. It derives from a ferulic acid.
N-trans-Feruloyl-4-O-methyldopamine belongs to the class of organic compounds known as hydroxycinnamic acids and derivatives. Hydroxycinnamic acids and derivatives are compounds containing an cinnamic acid (or a derivative thereof) where the benzene ring is hydroxylated. N-trans-Feruloyl-4-O-methyldopamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-trans-feruloyl-4-O-methyldopamine is primarily located in the cytoplasm. N-trans-Feruloyl-4-O-methyldopamine can be biosynthesized from ferulic acid. Outside of the human body, N-trans-feruloyl-4-O-methyldopamine can be found in cereals and cereal products. This makes N-trans-feruloyl-4-O-methyldopamine a potential biomarker for the consumption of this food product.

properties

CAS RN

78510-20-0

Product Name

N-trans-feruloyl-4'-O-methyldopamine

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-17-7-4-14(11-16(17)22)9-10-20-19(23)8-5-13-3-6-15(21)18(12-13)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+

InChI Key

ACSWAJLDOHJFNA-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-trans-feruloyl-4'-O-methyldopamine
Reactant of Route 2
Reactant of Route 2
N-trans-feruloyl-4'-O-methyldopamine
Reactant of Route 3
Reactant of Route 3
N-trans-feruloyl-4'-O-methyldopamine
Reactant of Route 4
Reactant of Route 4
N-trans-feruloyl-4'-O-methyldopamine
Reactant of Route 5
Reactant of Route 5
N-trans-feruloyl-4'-O-methyldopamine
Reactant of Route 6
N-trans-feruloyl-4'-O-methyldopamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.